molecular formula C14H14FN3O4S B2411384 (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate CAS No. 877648-55-0

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate

Cat. No. B2411384
CAS RN: 877648-55-0
M. Wt: 339.34
InChI Key: VMIKOXGOWKNTIR-UHFFFAOYSA-N
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Description

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C14H14FN3O4S and its molecular weight is 339.34. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Reactions and Derivatives

  • The compound has been studied in the context of chemical reactions and the synthesis of derivatives. For instance, Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide, forming derivatives including 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones (Vetyugova et al., 2018).

2. Application in Synthesis of Heterocyclic Compounds

  • The compound is relevant in synthesizing various heterocyclic compounds, including dihydro-1,2,4-triazin-6(1H)-ones, which have undergone chemical modifications for diverse applications (Collins et al., 2000).

3. Involvement in Amine Exchange Reactions

  • This chemical has been part of studies involving amine exchange reactions, indicating its potential in complex chemical processes (Min’yan’ et al., 2010).

4. Role in the Synthesis of Antimicrobial and Biologically Active Compounds

  • Research indicates that similar compounds are involved in the synthesis of biologically active molecules, including antimicrobial agents, showcasing its potential in pharmaceutical applications (El-Shehry et al., 2020).

5. Application in Advanced Synthesis Techniques

  • The compound's derivatives have been synthesized using advanced techniques like microwave-assisted Fries rearrangement, demonstrating its importance in modern chemical synthesis (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O4S/c1-9-13(20)18(14(23-2)17-16-9)8-22-12(19)7-21-11-5-3-10(15)4-6-11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIKOXGOWKNTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)COC2=CC=C(C=C2)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327079
Record name (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

877648-55-0
Record name (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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